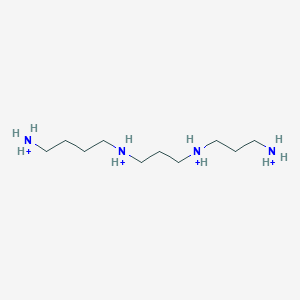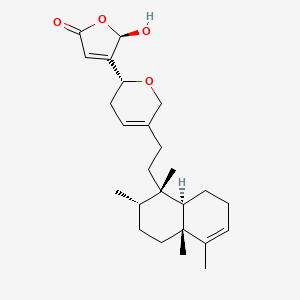
cacospongionolide E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cacospongionolide E is a marine sesterterpenoid compound isolated from the sponge Fasciospongia cavernosa. It is known for its potent biological activities, particularly its ability to induce apoptosis in human carcinoma cell lines .
Aplicaciones Científicas De Investigación
Cacospongionolide E has several scientific research applications, including:
Chemistry: It serves as a model compound for studying complex marine natural products and their synthetic routes.
Biology: It is used to investigate the mechanisms of apoptosis and other cellular processes.
Industry: It may be used in the development of new pharmaceuticals and other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of cacospongionolide E involves multiple steps, including the coupling of key intermediates and the formation of the side chain dihydropyran ring. The synthesis typically requires 12 linear steps, with pivotal transformations such as a three-step sequence to couple the main regions of the natural product .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained from marine sponges. advancements in synthetic chemistry may allow for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Cacospongionolide E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less reactive intermediates.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities.
Mecanismo De Acción
Cacospongionolide E exerts its effects by inducing apoptosis, a form of programmed cell death. It achieves this by increasing DNA fragmentation and the expression of pro-apoptotic proteins. Additionally, it causes a loss of mitochondrial transmembrane potential, an early apoptosis signaling event . The compound also inhibits the nuclear translocation of NF-κB subunits, which play a role in cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Scalaradial: Another marine sesterterpenoid with similar apoptosis-inducing properties.
Cacospongionolide B: An isomer of cacospongionolide E that also exhibits anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific molecular structure and potent biological activities. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further research and development in the field of anticancer therapeutics .
Propiedades
Fórmula molecular |
C25H36O4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1 |
Clave InChI |
WBDQPITVPUAHAN-DRCQBYJMSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C |
Sinónimos |
cacospongionolide E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




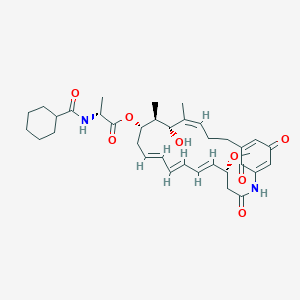
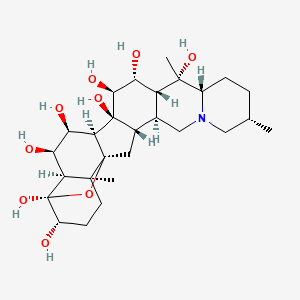

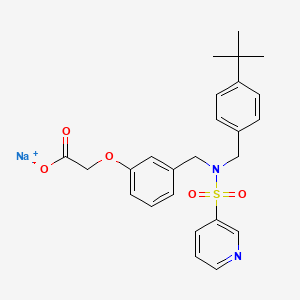
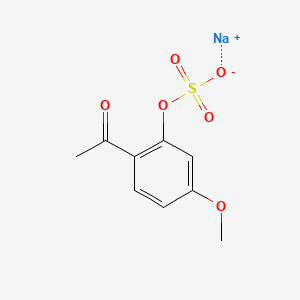




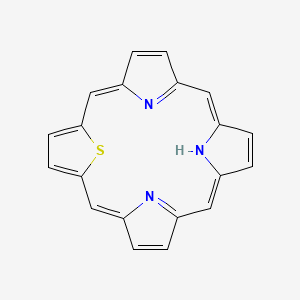
![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
